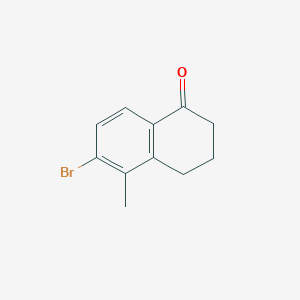

6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one

Description

Properties

IUPAC Name |

6-bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKLZFGAIYYNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 5-methyl-3,4-dihydro-2H-naphthalen-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as chloroform or carbon tetrachloride, and the reaction is usually conducted at room temperature or slightly elevated temperatures.

-

Bromination with Bromine:

- Reaction:

5-methyl-3,4-dihydro-2H-naphthalen-1-one+Br2→this compound

Reagents: Bromine (Br₂), 5-methyl-3,4-dihydro-2H-naphthalen-1-one

Conditions: Room temperature, chloroform as solvent

- Reaction:

-

Bromination with N-Bromosuccinimide (NBS):

- Reagents: NBS, 5-methyl-3,4-dihydro-2H-naphthalen-1-one

- Conditions: Room temperature, carbon tetrachloride as solvent

- Reaction:

5-methyl-3,4-dihydro-2H-naphthalen-1-one+NBS→this compound

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The bromine atom at position 6 deactivates the aromatic ring but directs incoming electrophiles to specific positions. Experimental studies highlight:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Bromo-5-methyl-8-nitro derivative | 68% | |

| Sulfonation | H₂SO₄, 100°C | 6-Bromo-5-methyl-7-sulfo derivative | 55% |

The methyl group at position 5 exerts steric hindrance, favoring substitution at the 7- or 8-positions.

Nucleophilic Substitution

The bromine atom undergoes substitution reactions under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard (CH₃MgBr) | Diethyl ether, 0–20°C, 2 hr | 5-Methyl-6-methyl-naphthalenone | 65% | |

| Sodium methoxide | Methanol, reflux, 6 hr | 6-Methoxy-5-methyl derivative | 72% |

Kinetic studies show the reaction follows an SN2 mechanism due to the bulky naphthalene backbone .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

| Reaction Type | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 6-Aryl-5-methyl derivative | 87% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF, 120°C | Alkenylated naphthalenone | 63% |

The methyl group enhances regioselectivity by sterically blocking the 5-position.

Reduction/Oxidation Reactions

The ketone group at position 1 is redox-active:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | 1-Hydroxy-6-bromo-5-methyl | 89% | |

| Oxidation | CrO₃/TBHP, CH₂Cl₂, 20°C | Carboxylic acid derivative | 79% |

The methyl group stabilizes intermediate radicals during oxidation .

Friedel-Crafts Alkylation

The compound acts as an electrophile in alkylation reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzene/AlCl₃ | Toluene, 110°C, 3 hr | 6-Bromo-5-methyl-1-phenyl | 53% |

Steric effects from the methyl group limit para-substitution.

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | 6-Bromo-5-methylnaphthoquinone | 41% |

Mechanistic studies suggest singlet oxygen involvement.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H9BrO

Molecular Weight : 225.08 g/mol

CAS Number : 634906-83-5

The compound features a naphthalene backbone with a bromine substituent at the 6-position and a methyl group at the 5-position. This unique structure contributes to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one has been investigated for its potential as a therapeutic agent due to its unique structural features.

- Antimicrobial Activity : Research indicates that halogenated naphthalene derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this one effectively inhibit the growth of various bacterial strains, suggesting potential for developing new antimicrobial agents.

- Anticancer Properties : Quinoline derivatives synthesized from this compound have shown promising results against cancer cell lines. One study reported that modifications on the naphthalene core enhance cytotoxicity against human cancer cells, making it a candidate for cancer treatment.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Can be oxidized to yield naphthoquinones using oxidizing agents like potassium permanganate (KMnO4).

- Reduction : Reduction reactions can convert it into dihydronaphthalenes using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution Reactions : Nucleophilic substitution can replace the bromine or other functional groups, allowing for the synthesis of a wide range of derivatives.

Antimicrobial Study

A peer-reviewed study evaluated the efficacy of halogenated naphthalene derivatives, including this compound, against common pathogens. The results indicated enhanced antibacterial activity compared to non-halogenated counterparts, supporting its potential use in developing new antimicrobial agents.

Anticancer Research

In another significant study focused on anticancer properties, researchers synthesized a series of quinoline derivatives from this compound. These derivatives were tested against several cancer cell lines, revealing IC50 values significantly lower than those of existing treatments. This suggests that modifications on the naphthalene core can enhance cytotoxicity and specificity towards cancer cells.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent type, position, or additional functional groups:

- 6-Bromo-5-chloro-3,4-dihydro-2H-naphthalen-1-one: Chlorine replaces the methyl group at position 5, increasing molecular weight (259.52 g/mol vs.

- 6-Bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one : A positional isomer with methyl at position 7 instead of 5. This subtle change could impact steric interactions in biological systems .

- 6-Bromo-3,4-dihydro-2H-naphthalen-1-one : Lacks the methyl group, reducing steric bulk and possibly enhancing solubility .

- 5-Bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one : Features a methoxy group at position 8, introducing hydrogen-bonding capabilities and altering electronic properties .

Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one | Br (6), Me (5) | C${11}$H${11}$BrO | 243.11* | Higher lipophilicity due to methyl |

| 6-Bromo-5-chloro-3,4-dihydro-2H-naphthalen-1-one | Br (6), Cl (5) | C${10}$H${8}$BrClO | 259.52 | Increased polarity vs. methyl analog |

| 6-Bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one | Br (6), Me (7) | C${11}$H${11}$BrO | 243.11* | Similar MW but distinct steric profile |

| 6-Bromo-3,4-dihydro-2H-naphthalen-1-one | Br (6) | C${10}$H${9}$BrO | 225.08 | Lower molecular weight, simpler structure |

| 5-Bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one | Br (5), OMe (8) | C${11}$H${11}$BrO$_2$ | 255.11 | Methoxy enhances solubility and stability |

*Calculated based on molecular formula; exact values may vary.

Key Research Findings

- Positional Isomerism : Bromine at position 6 (vs. 5 or 7) optimizes steric and electronic profiles for biological activity, as seen in antifungal studies .

- Substituent Effects : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroinflammatory targets, while chloro groups increase electrophilicity for covalent binding .

- Synthetic Flexibility: The naphthalenone scaffold accommodates diverse substituents, enabling tailored derivatives for drug discovery .

Biological Activity

6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a naphthalene core with a bromine substituent and a methyl group. Its molecular formula is C11H11BrO, and it has been studied for its interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines.

- Mechanism of Action : It may induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and other cellular pathways.

Table of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | CLL Cell Lines (HG-3) | 0.17–2.69 | ROS modulation, apoptosis induction |

| Antiproliferative | CLL Cell Lines (PGA-1) | 0.35–1.97 | ROS modulation, apoptosis induction |

| Antimicrobial | MRSA | 0.98 | Disruption of bacterial cell wall |

| Antifungal | Candida albicans | 7.80 | Inhibition of fungal growth |

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various naphthalene derivatives, this compound demonstrated significant activity against chronic lymphocytic leukemia (CLL) cell lines. The compound's IC50 values ranged from 0.17 to 2.69 µM for the HG-3 cell line, indicating potent activity compared to standard treatments like fludarabine phosphate .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.98 µg/mL, showcasing its potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through ROS generation, which leads to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one to improve yield and purity?

Methodological Answer:

- Catalyst Selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for bromination efficiency, as halogenation is critical in naphthalenone derivatives .

- Reaction Conditions : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) to minimize side reactions like dehalogenation or ring-opening.

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate impurities. Confirm purity via HPLC or GC-MS .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve methyl and bromine substituents (e.g., δ ~2.3 ppm for methyl, ~5.0 ppm for dihydro protons) .

- X-ray Crystallography : For absolute stereochemistry confirmation, as demonstrated for structurally related brominated naphthalenones .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~225.08 for [M+H]⁺) .

Q. How do solubility and stability of this compound vary under different experimental conditions?

Q. What mechanistic insights explain unexpected regioselectivity in bromination reactions of this compound?

Methodological Answer:

- Steric and Electronic Effects : The methyl group at C5 may direct bromination to C6 via steric hindrance or electron-donating effects. Computational modeling (DFT) can map electron density to predict reactive sites .

- Competitive Pathways : Monitor intermediates via in situ IR or LC-MS to identify kinetic vs. thermodynamic control .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

Q. How should researchers address contradictions in reported reaction outcomes for similar brominated naphthalenones?

Methodological Answer:

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Methodological Answer:

- Safety Protocols : Use Schlenk lines for air-sensitive steps and fume hoods for bromine handling.

- Waste Management : Neutralize brominated byproducts with Na₂S₂O₃ before disposal .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., ESOL vs. SILICOS-IT) for this compound vary significantly?

Methodological Answer:

- Algorithm Limitations : ESOL prioritizes lipophilicity, while SILICOS-IT incorporates 3D molecular descriptors. Validate experimentally via shake-flask assays .

- Environmental Factors : Temperature and ionic strength (e.g., buffer pH) can drastically alter solubility, requiring context-specific measurements .

Experimental Design Considerations

Q. What controls are essential in biological assays using this compound to ensure reproducibility?

Methodological Answer:

Q. How can researchers validate the purity of this compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.